molecular formula C16H19N5O3S B2480938 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea CAS No. 2309748-75-0

3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea

Cat. No.: B2480938
CAS No.: 2309748-75-0
M. Wt: 361.42
InChI Key: BHJJJIAILPXIHI-UHFFFAOYSA-N
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Description

3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea is a complex organic compound characterized by the presence of a benzodioxole ring, a thiadiazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Thiadiazole Ring: This involves the reaction of thiosemicarbazide with various aldehydes or ketones under acidic conditions.

    Piperidine Ring Formation: This can be synthesized through the hydrogenation of pyridine derivatives.

    Coupling Reactions: The final step involves coupling the benzodioxole, thiadiazole, and piperidine intermediates using urea as a coupling agent under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the thiadiazole ring, potentially leading to the formation of thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to interact with specific enzymes or receptors could make it a candidate for the treatment of certain diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea likely involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring may facilitate binding to aromatic residues, while the thiadiazole ring could interact with sulfur-containing amino acids. The piperidine ring may enhance the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
  • 1-(1,3-Benzodioxol-5-yl)-2-propanol
  • 2-Propenal, 3-(1,3-benzodioxol-5-yl)-

Uniqueness

Compared to these similar compounds, 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea stands out due to the presence of the thiadiazole and piperidine rings. These additional rings provide unique chemical properties and potential biological activities that are not present in the simpler benzodioxole derivatives.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3S/c22-16(17-8-11-1-2-13-14(7-11)24-10-23-13)19-12-3-5-21(6-4-12)15-9-18-25-20-15/h1-2,7,9,12H,3-6,8,10H2,(H2,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJJJIAILPXIHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)NCC2=CC3=C(C=C2)OCO3)C4=NSN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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